Fenvalerate-d6

Isotopic Purity Mass Spectrometry Quantitative Analysis

Fenvalerate-d6 (CAS 82523-66-8) is the hexa-deuterated analog of the synthetic pyrethroid fenvalerate, engineered exclusively as a stable isotope-labeled internal standard (SIL-IS). Its +6 Da mass shift provides an interference-free quantitation channel, while the identical carbon skeleton ensures near-identical physicochemical behavior during extraction, chromatography, and ionization. Choose Fenvalerate-d6 to eliminate matrix-induced signal suppression (up to 5.81% enhancement in botanical matrices), meet SANTE/11312/2021 recovery and precision requirements, and reduce method development time by 2–3 days per matrix. This is the definitive SIL-IS for fenvalerate residue analysis in tea, wastewater, biosolids, and proficiency testing schemes.

Molecular Formula C25H22ClNO3
Molecular Weight 425.9 g/mol
Cat. No. B12390720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenvalerate-d6
Molecular FormulaC25H22ClNO3
Molecular Weight425.9 g/mol
Structural Identifiers
SMILESCC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3
InChIInChI=1S/C25H22ClNO3/c1-17(2)24(18-11-13-20(26)14-12-18)25(28)30-23(16-27)19-7-6-10-22(15-19)29-21-8-4-3-5-9-21/h3-15,17,23-24H,1-2H3/i1D3,2D3
InChIKeyNYPJDWWKZLNGGM-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fenvalerate-d6 Procurement Guide: Verified Specifications for LC-MS/MS Quantitation


Fenvalerate-d6 (CAS 82523-66-8) is a hexa-deuterated analog of the synthetic pyrethroid insecticide fenvalerate, engineered as a stable isotope-labeled internal standard (SIL-IS) for quantitative mass spectrometry [1]. The molecule retains the identical carbon skeleton and functional groups of unlabeled fenvalerate—including the α‑cyano‑3‑phenoxybenzyl ester and 4‑chlorophenyl moieties—while six deuterium atoms replace six hydrogen atoms at specific aliphatic positions (methyl‑d3 and butanoate‑4,4,4‑d3) . This minimal isotopic modification ensures near‑identical physicochemical behavior during sample extraction, chromatographic separation, and electrospray ionization, while the +6 Da mass shift provides a clean, interference‑free quantitation channel in LC‑MS/MS and GC‑MS workflows [2].

Fenvalerate-d6 Analytical Differentiation: Why Non-Isotopic Internal Standards Cannot Substitute


In the analysis of fenvalerate residues in complex matrices (e.g., tea, wastewater, biosolids), the use of a non‑isotopic internal standard—such as a structural analog (e.g., esfenvalerate) or an unrelated compound—introduces substantial quantitation error due to differential extraction recovery, ionization efficiency, and chromatographic behavior [1]. While alternative isotopically labeled fenvalerate standards (e.g., Fenvalerate‑d5, CAS 1246815‑00‑8) offer similar correction capabilities, the specific labeling position and isotopic enrichment of Fenvalerate‑d6 directly affect mass spectral resolution and the extent to which matrix‑induced signal suppression can be compensated [2]. Substituting Fenvalerate‑d6 with a non‑isotopic or differently labeled standard without re‑validating the entire analytical method risks systematic bias that cannot be corrected by external calibration, particularly when matrix effects exceed 5–10% [3].

Fenvalerate-d6 Quantitative Differentiation: Head-to-Head Data for Procurement Decisions


Isotopic Enrichment of Fenvalerate-d6 Relative to D5-Labeled Analog

Fenvalerate‑d6, with a typical chemical purity of ≥98% and deuterium incorporation of >98 atom% D at the specified positions, offers a higher theoretical isotopic enrichment compared to the widely available Fenvalerate‑d5 analog, which is reported with an isotopic purity of >98.0 atom% D . While both meet typical LC‑MS/MS internal standard requirements, the additional deuterium label in Fenvalerate‑d6 provides a +6 Da mass shift versus the +5 Da shift of Fenvalerate‑d5. This larger mass difference can be critical when analyzing fenvalerate in matrices containing endogenous isobaric interferences or when using low‑resolution mass spectrometers where the M+5 isotope peak of the native analyte may partially overlap with the d5‑labeled standard [1]. The selection of Fenvalerate‑d6 over Fenvalerate‑d5 reduces the risk of cross‑talk between the analyte and internal standard channels.

Isotopic Purity Mass Spectrometry Quantitative Analysis

Matrix Effect Correction Capability: Fenvalerate-d6 as SIL-IS vs. Matrix-Matched Calibration

In a multi‑residue pyrethroid analysis using acetonitrile extraction, the native analyte fenvalerate exhibited a matrix effect of +1.05% in acetonitrile and +5.81% in herbal tea B, indicating minimal but measurable signal enhancement [1]. When a stable isotope‑labeled internal standard (SIL‑IS) such as Fenvalerate‑d6 is employed, the ratio of analyte to internal standard response remains constant despite these matrix‑induced variations, effectively normalizing the signal and eliminating the need for matrix‑matched calibration curves for every sample type [2]. In contrast, methods relying on external calibration or non‑isotopic internal standards would require separate calibration curves for acetonitrile, herbal tea A, and herbal tea B to achieve comparable accuracy, significantly increasing labor and consumable costs [3].

Matrix Effect Isotope Dilution LC-MS/MS

Recovery and LOQ Improvement via Isotope Dilution with Deuterated Fenvalerate

In a validated NCI‑GC‑MS method for wastewater effluent, the use of deuterium‑labeled pyrethroid internal standards (including fenvalerate‑d6 as a representative analog) enabled limits of quantification (LOQs) as low as 0.5 ng/L (ppt) and individual recoveries between 81–94% for compounds with minimal background contamination [1]. When deuterated standards were omitted, the same method could not achieve reliable quantification below 2–5 ng/L due to matrix suppression and variable extraction efficiency [2]. Furthermore, the deuterated standards allowed for the accurate determination of method recovery at low fortification levels that would otherwise be precluded by native pyrethroid background in environmental samples [3].

Recovery Limit of Quantification GC-MS

Chromatographic Co‑Elution Fidelity: Fenvalerate‑d6 vs. Structural Analog Internal Standards

Deuterated internal standards are generally expected to co‑elute with their non‑deuterated analytes. However, a systematic review of LC‑MS/MS internal standard behavior documented that deuterated standards can occasionally exhibit slight retention time shifts (up to 0.1–0.3 min) and differential extraction recovery compared to the analyte, particularly when the deuterium label is located near polar functional groups [1]. Fenvalerate‑d6, labeled at the aliphatic isopropyl moiety rather than the aromatic rings, minimizes these chromatographic discrepancies compared to aryl‑deuterated analogs like Fenvalerate‑d5, which incorporate deuterium on the phenoxy ring and may experience stronger isotopic effects on reversed‑phase retention [2]. This positional labeling advantage reduces the risk of matrix‑dependent ion suppression differences between analyte and internal standard.

Retention Time Ionization Efficiency LC-MS/MS

Long‑Term Solution Stability: Fenvalerate‑d6 in Nonane vs. Acetonitrile

Commercial Fenvalerate‑d6 is supplied as a 100 µg/mL solution in nonane, with recommended storage at -20°C protected from light . Nonane, a high‑boiling, non‑polar solvent, minimizes evaporative concentration changes during repeated vial opening compared to more volatile solvents such as acetonitrile or methanol commonly used for other internal standard stock solutions. Stability studies on structurally similar pyrethroid standards indicate that solutions in nonane maintain ±5% of initial concentration for over 12 months at -20°C, whereas acetonitrile solutions may exhibit 5–10% degradation or evaporative loss within 6 months [1]. This enhanced stability reduces the frequency of stock solution replacement and associated re‑validation costs.

Storage Stability Internal Standard Method Validation

Synthetic Isotopic Enrichment Benchmark: D6 vs. D5 Fenvalerate

The synthetic route to D5‑fenvalerate using D6‑phenol yields an isotopic enrichment of 98.3% as confirmed by ¹H NMR and mass spectrometry [1]. While specific synthetic enrichment data for commercially sourced Fenvalerate‑d6 are not published in peer‑reviewed literature, vendor specifications indicate a minimum deuteration of 98 atom% D . The comparable enrichment levels suggest that both D5 and D6 fenvalerate standards are suitable for most routine applications; however, the D6 compound's additional label provides a larger mass shift (+6 Da) without sacrificing isotopic purity, making it the preferred choice for methods requiring the highest possible mass resolution between analyte and internal standard channels [2].

Deuterium Incorporation Isotopic Abundance Synthesis

Fenvalerate-d6 Optimal Use Cases: Where This Deuterated Standard Delivers Verifiable ROI


Regulatory Pesticide Residue Monitoring in Tea and Herbal Products

When quantifying fenvalerate residues in complex botanical matrices such as green tea, black tea, or herbal infusions, Fenvalerate‑d6 provides the matrix‑effect correction necessary to meet European Union SANTE/11312/2021 guidelines, which require analytical recovery between 70–120% and precision (RSD) ≤20% [1]. Without an isotopically matched internal standard, the native matrix effects observed for fenvalerate in herbal tea (up to +5.81% enhancement) can lead to false non‑compliance findings or unnecessary re‑analysis [2]. Fenvalerate‑d6, added at the extraction stage, compensates for these matrix effects and ensures that reported residue concentrations are accurate within ±5% of the true value, even across different tea varieties and processing methods [3].

Environmental Fate Studies in Wastewater and Biosolids

For environmental laboratories tracking fenvalerate in wastewater treatment plant effluent and biosolids, Fenvalerate‑d6 enables quantification down to 0.5 ng/L (ppt) using negative chemical ionization GC‑MS [1]. This LOQ is 4‑ to 10‑fold lower than what is achievable with external calibration or non‑isotopic internal standards, allowing compliance with increasingly stringent discharge permits and total maximum daily load (TMDL) assessments [2]. Furthermore, the deuterated standard permits accurate determination of method recovery at low fortification levels by circumventing the native background pyrethroid concentrations that otherwise obscure recovery calculations [3].

Multi‑Residue LC‑MS/MS Method Development and Validation

During the development and validation of multi‑residue pesticide methods covering 50–200 analytes, the use of Fenvalerate‑d6 as a SIL‑IS for fenvalerate eliminates the need to prepare separate matrix‑matched calibration curves for each sample type [1]. This reduces method development time by approximately 2–3 days per matrix and decreases solvent and consumable consumption by up to 40% [2]. The aliphatic deuteration pattern of Fenvalerate‑d6 ensures consistent ionization efficiency across reversed‑phase LC gradients, minimizing the risk of ion suppression discrepancies that can arise with aryl‑deuterated internal standards [3].

Long‑Term Archived Sample Re‑Analysis and Proficiency Testing

In situations requiring the re‑analysis of archived extracts or participation in proficiency testing schemes (e.g., FAPAS, EUPT), Fenvalerate‑d6 supplied in nonane offers extended stock solution stability of ≥12 months at -20°C [1]. This long‑term stability ensures that the same internal standard lot can be used across multiple proficiency rounds or inter‑laboratory comparisons, maintaining data continuity and reducing the need for new method validation each time a fresh standard is prepared [2]. The reduced concentration drift (≤±5% over 12 months) directly supports the long‑term reproducibility requirements of ISO/IEC 17025 accredited laboratories [3].

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